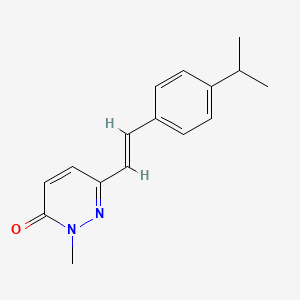

6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C16H18N2O . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of similar compounds often involves a sequence of reactions including aldolic condensation, bromination, and Hantzsch reaction . The exact synthesis process for “6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone” might vary depending on the specific requirements and conditions.Chemical Reactions Analysis

This compound, like other similar compounds, can participate in various chemical reactions. For instance, it might undergo reactions involving its pyridazinone ring or the isopropylstyryl group . The exact reactions would depend on the reaction conditions and the presence of other reactants.科学的研究の応用

Anticancer Activity

IPSP has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest that IPSP interferes with key signaling pathways involved in cancer progression, making it a potential candidate for novel chemotherapeutic agents .

Antibacterial Properties

IPSP exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its unique chemical structure allows it to disrupt bacterial cell membranes, leading to cell death. Researchers are exploring IPSP derivatives as potential antibiotics to combat drug-resistant bacterial strains .

Anti-inflammatory Effects

IPSP has been studied for its anti-inflammatory properties. It modulates inflammatory mediators and cytokines, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Antihypertensive Potential

Indazole-containing compounds, including IPSP, have been investigated as potential antihypertensive agents. IPSP may act through vasodilation, renin-angiotensin system modulation, or other mechanisms. Further research is needed to validate its efficacy in managing hypertension .

Phosphoinositide 3-Kinase (PI3K) Inhibition

IPSP selectively inhibits PI3Kδ, a key enzyme involved in immune responses and inflammation. This property makes it relevant for treating respiratory diseases, autoimmune disorders, and allergic conditions .

Designing Push-Pull Systems

IPSP’s π-conjugated structure makes it useful in designing organic materials for optoelectronic applications. Researchers have explored its use in push-pull systems, where it acts as an electron donor or acceptor. These systems find applications in organic solar cells, light-emitting diodes (LEDs), and photodetectors .

特性

IUPAC Name |

2-methyl-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-16(19)18(3)17-15/h4-12H,1-3H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNZKJSGVSCOHO-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

![N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)

![Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2473483.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2473488.png)